Propoxur-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

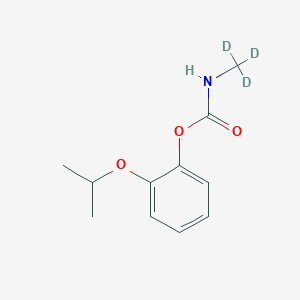

(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRUGXGCCGIOQO-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Propoxur-d3: A Technical Guide to its Chemical Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, metabolism, and analytical methodologies for Propoxur-d3. The inclusion of its non-deuterated analogue, Propoxur, is provided for comparative purposes and to leverage the larger body of available research. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Chemical Properties

This compound is the deuterated form of Propoxur, a carbamate insecticide. The introduction of deuterium atoms creates a stable, isotopically labeled version of the molecule, which is invaluable for a variety of research applications, including metabolism studies, pharmacokinetic analysis, and as an internal standard in quantitative analytical methods.

Physicochemical Data

The following table summarizes the key chemical and physical properties of Propoxur and its deuterated analogue, this compound. Data for Propoxur is more extensively available and serves as a reliable proxy for the properties of this compound, which are expected to be very similar.

| Property | Propoxur | This compound |

| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₂D₃NO₃ |

| Molecular Weight | 209.24 g/mol [1] | 212.26 g/mol |

| CAS Number | 114-26-1[1] | 1219798-56-7 |

| Physical State | White to tan crystalline powder with a faint, characteristic odor.[1] | Solid[2] |

| Melting Point | 84-87 °C (technical grade); 91.5 °C (pure)[3] | No data available |

| Boiling Point | Decomposes[4] | No data available |

| Water Solubility | ~2000 mg/L at 20 °C[5] | No data available |

| Solubility in Organic Solvents | Soluble in most polar organic solvents such as acetone, methanol, chloroform, and toluene.[5] Slightly soluble in cold hydrocarbons.[1] | Soluble in Chloroform and Methanol (slightly).[5] |

| Vapor Pressure | 6.5 x 10⁻⁶ mmHg at 20 °C[3] | No data available |

| LogP (Octanol-Water Partition Coefficient) | 1.52[1] | No data available |

Synthesis of Propoxur

Propoxur is synthesized via the reaction of 2-isopropoxyphenol with methyl isocyanate.[6][7] The following protocol provides a general outline of this synthesis.

Experimental Protocol: Synthesis of Propoxur

-

Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel, add 2-isopropoxyphenol and a catalytic amount of a suitable tertiary amine (e.g., N,N-dimethylbenzylamine).[7] The molar ratio of 2-isopropoxyphenol to catalyst is typically in the range of 1:0.001 to 1:0.05.[8]

-

Addition of Methyl Isocyanate: While stirring and cooling the reaction mixture, slowly add methyl isocyanate. The molar ratio of 2-isopropoxyphenol to methyl isocyanate is generally 1:1 to 1:1.2.[8]

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 60 °C and 110 °C and maintain it for 0.5 to 3 hours.[8]

-

Work-up and Purification: Upon completion of the reaction, the crude product can be purified by recrystallization from a suitable solvent to yield Propoxur as a crystalline solid.

Mechanism of Action and Metabolism

Propoxur's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to an accumulation of acetylcholine at the synaptic junctions, resulting in neurotoxicity to insects.

The metabolism of Propoxur proceeds through several pathways, primarily involving hydrolysis and oxidation. The major routes of metabolism are the hydrolysis of the carbamate ester linkage to yield 2-isopropoxyphenol, and N-demethylation. Minor pathways include ring hydroxylation at the 5 or 6 position and hydroxylation of the isopropoxy group.[3] The resulting metabolites are then typically conjugated with glucuronic acid or sulfate for excretion.

In Vitro Metabolism Study using Liver Microsomes

The following is a generalized protocol for studying the metabolism of Propoxur in vitro using liver microsomes.

-

Preparation of Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., rat or human), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Initiation of Reaction: Pre-incubate the microsome mixture at 37°C. Initiate the metabolic reaction by adding Propoxur (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically below 1%).

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This step also serves to precipitate proteins.

-

Sample Processing: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound (Propoxur) and the formation of metabolites using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Propoxur. The use of this compound as an internal standard is highly recommended for accurate quantification.

Experimental Protocol: HPLC Analysis of Propoxur in Water Samples

This protocol describes a general method for the determination of Propoxur in water samples.

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample through the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the retained Propoxur with a suitable organic solvent, such as acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., Luna Omega C18).[9]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. For example, an isocratic mobile phase of acetonitrile:water (70:30, v/v) can be used.[9]

-

Flow Rate: A typical flow rate is 1.0-1.2 mL/min.[9]

-

Injection Volume: 20 µL.

-

Detector: UV detector set at 280 nm.[10]

-

-

Quantification:

-

Prepare a series of calibration standards of Propoxur in the mobile phase.

-

Spike a known amount of this compound into all standards and samples as an internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of Propoxur to the peak area of this compound against the concentration of Propoxur.

-

Determine the concentration of Propoxur in the samples from the calibration curve.

-

Experimental Protocol: Analysis of Propoxur in Blood/Plasma

-

Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

To a plasma sample (e.g., 200 µL), add an internal standard solution (this compound).

-

Precipitate proteins by adding an equal volume of acidified acetonitrile or methanol (e.g., with 0.1% formic acid).[11]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.[11]

-

Alternatively, for a more lipophilic extraction, after protein precipitation, perform a liquid-liquid extraction using a solvent mixture such as hexane:diethyl ether (1:1, v/v).[11]

-

Collect the organic layer and evaporate it to dryness.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

-

HPLC-MS/MS Conditions:

-

For biological samples, LC-MS/MS is often preferred for its higher sensitivity and selectivity.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific parent-to-daughter ion transitions for Propoxur and this compound.

-

References

- 1. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 4. Propoxur - Wikipedia [en.wikipedia.org]

- 5. EXTOXNET PIP - PROPOXUR [extoxnet.orst.edu]

- 6. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]

- 7. Propoxur synthesis - chemicalbook [chemicalbook.com]

- 8. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to Propoxur-d3: Physical Characteristics and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Propoxur-d3, a deuterated isotopologue of the carbamate insecticide Propoxur. This document is intended to serve as a key resource for researchers and professionals involved in analytical chemistry, environmental monitoring, and metabolic studies where a stable isotope-labeled internal standard is essential for accurate quantification.

Chemical Identity and Physical Properties

This compound, also known as 2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate), is a synthetic compound where three hydrogen atoms on the N-methyl group of Propoxur have been replaced with deuterium.[1][2] This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is the basis for its use as an internal standard in mass spectrometry-based analytical methods.[1]

The physical and chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of unlabeled Propoxur are also provided.

| Property | This compound | Propoxur (unlabeled) |

| Chemical Name | 2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate)[1] | 2-isopropoxyphenyl methylcarbamate[3] |

| CAS Number | 1219798-56-7[1][2][4] | 114-26-1[4][5] |

| Molecular Formula | C₁₁H₁₂D₃NO₃[6] | C₁₁H₁₅NO₃[4][7] |

| Molecular Weight | 212.26 g/mol [1][2][8] | 209.24 g/mol [4] |

| Physical Form | Solid[2] | White to tan crystalline powder[4] |

| Melting Point | Not explicitly reported | 86-92 °C[7] |

| Solubility in Water | Not explicitly reported | 1.9 g/L at 20°C[3] |

| Storage Temperature | -20°C[2] | Room temperature |

| Isotopic Purity | ≥99% deuterated forms (d1-d3)[2] | Not applicable |

Spectroscopic Data

Mass Spectrometry

The key feature of this compound in mass spectrometry is its molecular ion peak, which will be shifted by +3 m/z units compared to unlabeled Propoxur due to the presence of three deuterium atoms. This mass shift allows for the clear differentiation and selective monitoring of the internal standard and the analyte. For unlabeled Propoxur, prominent fragments in GC-MS (EI) are observed at m/z 110 and 152.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the most significant difference between this compound and Propoxur will be the absence of the signal corresponding to the N-methyl protons in this compound. In unlabeled Propoxur, this signal typically appears as a doublet around 2.87 ppm in CDCl₃.[4] The other proton signals, corresponding to the aromatic and isopropoxy groups, are expected to be very similar in both compounds.

Infrared (IR) Spectroscopy

The IR spectra of this compound and Propoxur are expected to be very similar. The most notable difference would be the C-D stretching vibrations in this compound, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of the methyl group in Propoxur (around 2850-2960 cm⁻¹). However, these C-D stretching bands may be weak and difficult to observe. The other characteristic peaks, such as the C=O stretch of the carbamate (around 1730 cm⁻¹) and the aromatic C=C stretches, should be present in both spectra.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 2-isopropoxyphenol with deuterated methyl isocyanate (CD₃NCO). While a specific protocol for the d3 variant is not published, the general synthesis for Propoxur can be adapted.

Representative Protocol for Synthesis:

-

In a glass reactor equipped with a stirrer and cooling system, add o-isopropoxy phenol and a suitable catalyst (e.g., a tertiary amine).[9]

-

While stirring and cooling, slowly add methyl-d3-isocyanate (CD₃NCO) in a molar ratio of approximately 1:1.05 to 1:1.2 (phenol:isocyanate).[9]

-

After the addition is complete, the reaction mixture is typically heated to between 60 and 110°C for 0.5 to 3 hours to drive the reaction to completion.[9]

-

The crude this compound is then cooled and can be purified by recrystallization or chromatography.

Use as an Internal Standard for Quantification of Propoxur

This compound is primarily used as an internal standard for the accurate quantification of Propoxur in various matrices, such as environmental water samples or biological tissues, using techniques like LC-MS/MS or GC-MS.[2]

General Workflow for Quantification using this compound:

-

Sample Preparation: The sample (e.g., water, soil extract, honey) is collected.[10]

-

Fortification: A known amount of this compound internal standard solution is added to the sample, as well as to the calibration standards and quality control samples.[11]

-

Extraction: The analytes (Propoxur and this compound) are extracted from the sample matrix using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction.[12]

-

Analysis: The extract is analyzed by LC-MS/MS or GC-MS. The instrument is set to monitor specific precursor-to-product ion transitions for both Propoxur and this compound.

-

Quantification: The ratio of the peak area of Propoxur to the peak area of this compound is calculated for all samples and standards. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Propoxur in the unknown samples is then determined from this calibration curve. The use of the isotopically labeled internal standard corrects for variations in extraction recovery and matrix effects, leading to more accurate and precise results.[1]

References

- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sapphire North America [sapphire-usa.com]

- 3. Propoxur [webbook.nist.gov]

- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. theclinivex.com [theclinivex.com]

- 7. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 8. This compound (N-Methyl-d3) | LGC Standards [lgcstandards.com]

- 9. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]

- 10. jfda-online.com [jfda-online.com]

- 11. lcms.cz [lcms.cz]

- 12. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Propoxur-d3: An In-Depth Technical Guide on the Core Mechanism of Action

Executive Summary

Propoxur is a carbamate insecticide that exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. A secondary mechanism involving the generation of reactive oxygen species (ROS) has also been proposed. This guide provides a comprehensive overview of the core mechanism of action of Propoxur, including quantitative data on its inhibitory activity, detailed experimental protocols, and a discussion of its metabolic fate.

Core Mechanism of Action: Acetylcholinesterase Inhibition

Propoxur acts as a reversible inhibitor of acetylcholinesterase.[1] The mechanism involves the carbamylation of a serine residue within the active site of the AChE enzyme. This process is analogous to the binding of the natural substrate, acetylcholine, but the subsequent hydrolysis of the carbamylated enzyme is significantly slower than that of the acetylated enzyme. This prolonged inactivation of AChE leads to the accumulation of acetylcholine at cholinergic synapses, causing continuous nerve stimulation.[2]

The clinical manifestations of Propoxur poisoning are consistent with cholinergic overstimulation and include symptoms such as nausea, vomiting, blurred vision, and in severe cases, convulsions and respiratory failure.[3]

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the inhibition of acetylcholinesterase by Propoxur and the resulting downstream effects.

Quantitative Data

The inhibitory potency of Propoxur against acetylcholinesterase has been quantified in various studies. The following table summarizes representative data.

| Parameter | Value | Species/Enzyme Source | Reference |

| IC50 | Varies by species and tissue | Housefly (Head) | [4] |

| Ki | ~100-fold higher in resistant vs. susceptible housefly strains | Housefly (Purified AChE) | [4] |

Note: Specific IC50 and Ki values for Propoxur can vary significantly depending on the experimental conditions, including the source of the enzyme, substrate concentration, and temperature.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common in vitro method to determine the acetylcholinesterase inhibitory activity of a compound.

Objective: To quantify the inhibition of acetylcholinesterase by Propoxur.

Materials:

-

Acetylcholinesterase (from electric eel or other sources)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Propoxur solution (in a suitable solvent like DMSO or ethanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of Propoxur to be tested.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

DTNB solution

-

Propoxur solution (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the ATCI solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10-15 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATCI hydrolysis) reacts with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Propoxur.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vitro Metabolism Study

This protocol outlines a general procedure to study the metabolism of Propoxur using liver microsomes.

Objective: To identify the metabolites of Propoxur formed by liver enzymes.

Materials:

-

Rat or human liver microsomes

-

Propoxur

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other organic solvent for extraction

-

LC-MS/MS system for analysis

Procedure:

-

Incubation:

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and Propoxur solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specific time period (e.g., 60 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to precipitate the proteins.

-

-

Analysis:

-

Collect the supernatant and analyze it using an LC-MS/MS system to identify and quantify the parent compound (Propoxur) and its metabolites.

-

Pharmacokinetics and Metabolism

Propoxur is rapidly absorbed, metabolized, and excreted in mammals.[5] The major metabolic pathways include hydrolysis of the carbamate ester linkage and hydroxylation of the aromatic ring and the N-methyl group.[6] The primary metabolite is 2-isopropoxyphenol, which is then conjugated and excreted in the urine.[7]

Pharmacokinetic Parameters of Propoxur

| Parameter | Value | Species | Reference |

| Absorption | Rapid and extensive | Rat | [5] |

| Metabolism | Primarily hepatic | Rat | [5] |

| Excretion | Mainly via urine as conjugates | Rat | [5] |

| Half-life | Not explicitly stated, but rapid elimination | Rat | [5] |

Experimental Workflow for Pharmacokinetic Analysis

Potential Implications of Deuteration in Propoxur-d3

The substitution of hydrogen with deuterium in this compound can lead to the kinetic isotope effect. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As a result, enzymatic reactions that involve the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism, may proceed more slowly when deuterium is present at that position.

Consequently, this compound may exhibit:

-

Slower rate of metabolism: This could lead to a longer half-life and increased exposure (AUC) compared to the non-deuterated Propoxur.

-

Altered metabolite profile: The relative proportions of different metabolites might change if deuteration occurs at a site that is a primary target for metabolic enzymes.

It is important to reiterate that while these are the expected consequences of deuteration, specific experimental data for this compound is required for confirmation. The primary mechanism of action, acetylcholinesterase inhibition, is unlikely to be directly affected by deuteration unless the deuterated position is critically involved in the binding to the enzyme's active site, which is not the case for the commonly available this compound isotopologues.

References

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. Species-specific cutaneous biotransformation of the pesticide propoxur during percutaneous absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Pathways of Propoxur-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxur, a carbamate insecticide, is extensively metabolized in mammals through a series of complex enzymatic reactions. Understanding these metabolic pathways is crucial for assessing its toxicological profile, developing effective detoxification strategies, and for drug development professionals studying xenobiotic metabolism. This technical guide provides a comprehensive overview of the core metabolic pathways of Propoxur, with a focus on its deuterated analog, Propoxur-d3. It includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic processes.

Core Metabolic Pathways of Propoxur

The metabolism of Propoxur primarily proceeds through three main pathways: hydrolysis, hydroxylation, and subsequent conjugation. These reactions are catalyzed by a variety of enzymes, predominantly cytochrome P450 (CYP450) monooxygenases and carboxylesterases.

1. Hydrolysis: The ester linkage in Propoxur is susceptible to hydrolysis, a reaction catalyzed by carboxylesterases. This cleavage results in the formation of 2-isopropoxyphenol (IPP), a major metabolite, and N-methylcarbamic acid, which is unstable and further degrades.

2. Hydroxylation: This phase I metabolic reaction involves the introduction of a hydroxyl group onto the Propoxur molecule, primarily mediated by CYP450 enzymes. Hydroxylation can occur at two main sites:

- Ring Hydroxylation: Hydroxyl groups are added to the aromatic ring, leading to the formation of metabolites such as 5-hydroxypropoxur.

- N-methyl Hydroxylation: The N-methyl group of the carbamate moiety can be hydroxylated to form N-hydroxymethylpropoxur.

3. Conjugation: The hydroxylated metabolites and 2-isopropoxyphenol undergo phase II conjugation reactions, where they are coupled with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions are:

- Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this involves the addition of a glucuronic acid moiety.

- Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway adds a sulfate group.

The use of deuterated Propoxur, such as this compound, is a valuable tool in metabolic studies. The deuterium atoms can serve as a tracer to follow the fate of the molecule and its metabolites. Furthermore, the presence of deuterium can lead to a kinetic isotope effect, where the rate of a reaction is altered due to the heavier isotope. This effect can be used to investigate the rate-limiting steps in the metabolic pathways and to identify the specific enzymes involved in C-H bond cleavage.[1]

Quantitative Data on Propoxur Metabolism

The following tables summarize quantitative data from various studies on Propoxur metabolism.

Table 1: Excretion of Radioactively Labeled Propoxur in Rats [2]

| Route of Excretion | Percentage of Administered Dose |

| Urine | 60% |

| Volatile Compounds (CO2 and acetone) | 25% |

| Feces | Very small quantities |

Data obtained 16 hours after oral administration of 5-8 mg/kg radio-labeled Propoxur.

Table 2: Urinary Phenol Levels in Humans After Oral Administration of Propoxur [2][3]

| Dose Administered | Peak Urinary Phenol Concentration | Time to Peak Concentration |

| 110-116 mg/person | 140 ppm | - |

| 135 mg/person (1.5 mg/kg bw) | Almost 200 ppm | Within 4 hours |

Table 3: Identified Metabolites of Propoxur in Rat Urine [3]

| Metabolite | Chemical Name |

| 2-isopropoxyphenol (IPP) | 2-(1-methylethoxy)phenol |

| 2-hydroxyphenyl-N-methylcarbamate | 2-hydroxyphenyl methylcarbamate |

| 5-hydroxypropoxur | 2-isopropoxy-5-hydroxyphenyl-N-methylcarbamate |

| N-hydroxymethylpropoxur | 2-isopropoxyphenyl-N-(hydroxymethyl)carbamate |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Propoxur metabolism.

Protocol 1: In Vitro Metabolism of Propoxur using Rat Liver Microsomes

This protocol is a general guideline for assessing the metabolic stability of Propoxur in a microsomal system.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

Propoxur or this compound stock solution (e.g., in DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (e.g., a structurally similar compound not present in the matrix)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes (final protein concentration typically 0.5 mg/mL), and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add Propoxur or this compound to the pre-warmed incubation mixture to a final concentration typically in the low micromolar range. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile will precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound (Propoxur or this compound) and the formation of metabolites.

Protocol 2: Analysis of Propoxur and its Metabolite 2-Isopropoxyphenol (IPP) in Urine by HPLC

This protocol describes a method for the quantitative analysis of Propoxur and its major metabolite IPP in urine samples.

Materials:

-

Urine samples

-

Propoxur and IPP analytical standards

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Acetonitrile

-

Formic acid

-

HPLC system with a UV or mass spectrometric detector

Procedure:

-

Sample Pre-treatment (Optional): For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be performed prior to extraction to measure total metabolite concentrations.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute Propoxur and IPP from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with a modifier like formic acid) and acetonitrile or methanol.

-

Detection: UV detection at an appropriate wavelength or mass spectrometric detection for higher sensitivity and specificity.

-

-

Quantification: Create a calibration curve using the analytical standards of Propoxur and IPP to quantify their concentrations in the urine samples.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways of Propoxur and a typical experimental workflow for in vitro metabolism studies.

Propoxur Metabolic Pathways

Caption: Major metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro this compound metabolism.

Conclusion

The metabolism of this compound is a multifaceted process involving hydrolysis, hydroxylation, and conjugation, leading to the formation of several metabolites that are subsequently excreted. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols. The use of deuterated analogs like this compound, coupled with modern analytical techniques, continues to be an invaluable approach for elucidating the complexities of xenobiotic metabolism, which is essential for both toxicological risk assessment and the development of new therapeutic agents. Further research into the specific enzyme kinetics and the influence of genetic polymorphisms on these metabolic pathways will provide a more complete picture of Propoxur's fate in biological systems.

References

An In-depth Technical Guide to the Toxicological Profile of Propoxur

Disclaimer: This document focuses on Propoxur. Propoxur-d3 is a deuterated form of Propoxur, primarily used as an internal standard for analytical testing. Deuterium is a stable, non-radioactive isotope of hydrogen. For toxicological purposes, the profile of this compound is considered equivalent to that of Propoxur, as the isotopic substitution does not significantly alter its biological activity or toxicity.

Executive Summary

Propoxur (2-isopropoxyphenyl methylcarbamate) is a non-systemic carbamate insecticide first introduced in 1959.[1] It acts as a contact and stomach poison with a rapid knockdown effect and is used in agriculture, forestry, and public health to control a wide range of pests, including mosquitoes, flies, cockroaches, and turf insects.[1][2] The primary mechanism of toxicity for Propoxur, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity.[1][3] This profile synthesizes key toxicological data, outlines experimental methodologies, and provides visual representations of its mechanism of action and metabolic pathways to serve as a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

Propoxur's principal toxic effect stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4]

-

AChE Inhibition: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse. AChE rapidly hydrolyzes ACh to terminate the signal. Propoxur carbamylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[5]

-

Accumulation of Acetylcholine: This inactivation prevents the breakdown of ACh, leading to its accumulation at cholinergic synapses.[3]

-

Neurotoxicity: The resulting overstimulation of muscarinic and nicotinic receptors leads to a state of cholinergic crisis, manifesting in a range of symptoms from tremors and nausea to convulsions, paralysis, and, at high doses, death.[3][6]

The inhibition of AChE by carbamates is reversible, as the carbamylated enzyme can spontaneously hydrolyze, allowing for the recovery of enzyme function, typically within hours.[5][7] Signs of poisoning appear when AChE activity drops below 50% of normal, and recovery often coincides with the restoration of enzyme activity.[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Propoxur is rapidly absorbed, metabolized, and eliminated from the body.[3]

-

Absorption: It can be absorbed through oral, dermal, and inhalation routes.[8] Following oral administration in rats, peak inhibition of cholinesterase occurs within 15 to 30 minutes.[5]

-

Distribution: Information on specific tissue distribution is limited, but its effects on brain cholinesterase indicate it crosses the blood-brain barrier.[9][10]

-

Metabolism: The primary metabolic pathways in mammals involve hydrolysis of the carbamate ester bond and hydroxylation of the aromatic ring and alkyl side chain.[3][11] The major routes are depropylation to 2-hydroxyphenyl-N-methylcarbamate and hydrolysis to yield 2-isopropoxyphenol.[3] Minor pathways include ring hydroxylation and N-methyl hydroxylation.[3][11] These metabolites are then conjugated, primarily with glucuronic acid, to facilitate excretion.[3][12]

-

Excretion: Metabolites are primarily excreted in the urine. In one study, 50% of an administered dose was eliminated in the urine as conjugates within 16 hours.[13]

Toxicological Data

The toxicity of Propoxur varies by route of exposure and species. The data presented below are summarized from various regulatory and research reports.

Acute Toxicity

Propoxur is classified as highly toxic via the oral route.[6] Acute effects are primarily cholinergic and transient.[14]

| Endpoint | Species | Route | Value (mg/kg) | Reference(s) |

| LD₅₀ | Rat (male/female) | Oral | 50 - 100 | [6][15] |

| LD₅₀ | Mouse | Oral | ~100 | [6][7] |

| LD₅₀ | Guinea Pig | Oral | 40 | [6] |

| LD₅₀ | Rat | Dermal | >2400 - >5000 | [6][15] |

| LD₅₀ | Rabbit | Dermal | >500 | [6] |

| LC₅₀ (1-hour) | Rat | Inhalation | >1.44 mg/L | [6] |

Table 1: Summary of Acute Toxicity Data for Propoxur.

Sub-chronic and Chronic Toxicity

Repeated exposure to Propoxur can lead to sustained cholinesterase inhibition and other target organ effects.

| Endpoint | Species | Duration | Effect | Value (mg/kg/day) | Reference(s) |

| NOAEL | Rat | 2-year | Bladder hyperplasia | 50 | [15] |

| NOAEL | Dog | Chronic | RBC ChE inhibition | 6.25 | [16] |

| RfD (Oral) | Human | Lifetime | Mild cholinergic symptoms | 0.004 | [8][14] |

Table 2: Summary of Chronic Toxicity and Reference Doses for Propoxur.

Carcinogenicity

The carcinogenic potential of Propoxur has yielded mixed results in animal studies. The U.S. EPA has classified Propoxur as a Group B2 "Probable Human Carcinogen".[5][8][17] This classification was based on the increased incidence of urinary bladder papillomas and carcinomas in both sexes of rats and a borderline increase in uterine carcinomas in high-dose females in a chronic feeding study.[5][8]

| Agency | Classification | Basis | Reference(s) |

| U.S. EPA | Group B2: Probable Human Carcinogen | Increased incidence of urinary bladder tumors in rats. | [8][17][18] |

| IARC | Not Classified | - | [8] |

Table 3: Carcinogenicity Classification of Propoxur.

Genotoxicity

Genotoxicity studies for Propoxur have produced equivocal results. It was found to be not mutagenic in bacterial assays (Ames test) or in cultured Chinese hamster ovary cells.[5][12] However, some studies have reported positive results for chromosome damage in mouse bone marrow.[15]

Reproductive and Developmental Toxicity

No adverse reproductive effects were noted in a two-generation rat study.[12] However, some studies in pregnant rats exposed orally to Propoxur showed fetotoxic effects, including a decreased number of pups and depressed fetal weight at maternally toxic doses.[8][19] In a human study, prenatal exposure to propoxur was associated with poorer motor development in children at 2 years of age.[19]

Experimental Protocols

Toxicological evaluations rely on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Acute Oral Toxicity (OECD Guideline 420 - Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance after a single oral administration and allows for classification according to the Globally Harmonised System (GHS).[20][21]

Objective: To identify the dose causing evident toxicity and/or mortality after a single oral dose.

Methodology:

-

Sighting Study: A preliminary study is conducted on single animals (typically female rats) dosed in a stepwise manner to identify the appropriate starting dose for the main study. The goal is to find a dose that produces some toxic signs without causing severe effects or mortality.[21]

-

Main Study:

-

Animals: Healthy, young adult rats of a single sex (females are generally preferred as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.[21]

-

Dose Levels: Groups of 5 animals are dosed at one of the fixed levels: 5, 50, 300, or 2000 mg/kg.[21]

-

Administration: The test substance is administered in a single dose by oral gavage. The volume is typically limited to 1 mL/100g body weight.[20]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation), and body weight changes for at least 14 days.[21]

-

-

Endpoint Determination: The outcome at each dose level (no effect, evident toxicity, or mortality) determines if a higher or lower dose needs to be tested. The study concludes when the dose causing evident toxicity or mortality is identified.[21]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Conclusion

Propoxur is a highly effective carbamate insecticide with a well-defined primary mechanism of toxicity: the reversible inhibition of acetylcholinesterase. It is rapidly absorbed and metabolized, with acute toxicity manifesting as a cholinergic syndrome. Chronic exposure studies in animals have raised concerns regarding its potential carcinogenicity, specifically targeting the urinary bladder in rats, leading to its classification as a probable human carcinogen by the U.S. EPA. While genotoxicity data are mixed, developmental studies suggest a potential for adverse effects on neurodevelopment. This technical profile provides a consolidated overview of the critical toxicological endpoints and mechanisms of Propoxur, offering a foundational resource for further research and risk assessment activities.

References

- 1. Propoxur - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 4. fao.org [fao.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. EXTOXNET PIP - PROPOXUR [extoxnet.orst.edu]

- 7. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. biomol.com [biomol.com]

- 11. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdpr.ca.gov [cdpr.ca.gov]

- 13. beyondpesticides.org [beyondpesticides.org]

- 14. epa.gov [epa.gov]

- 15. intieverspring.com [intieverspring.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. nyc.gov [nyc.gov]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Fetal exposure to propoxur and abnormal child neurodevelopment at 2 years of age - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. oecd.org [oecd.org]

Propoxur-d3: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Propoxur-d3. While specific data for the deuterated form is limited, this document extrapolates from the extensive research available for its non-labeled analogue, propoxur. The deuterium labeling is not expected to significantly alter its environmental behavior. This guide details its degradation pathways, summarizes key quantitative data, and outlines the experimental protocols typically employed in such environmental assessments.

Physicochemical Properties and Environmental Mobility

Propoxur is a carbamate insecticide characterized by its use in both agricultural and public health sectors. Its environmental mobility is influenced by its physicochemical properties.

| Property | Value | Reference |

| Water Solubility | ~2000 mg/L at 20°C | [1] |

| Vapor Pressure | 6.5 x 10⁻⁶ mmHg at 20°C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.56 | [2] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | <1 to 103 | [3] |

The relatively high water solubility and low Koc values suggest that propoxur has the potential to be mobile in soil and leach into groundwater.[3]

Abiotic Degradation

Abiotic degradation of propoxur primarily occurs through hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a significant degradation pathway for propoxur, particularly in alkaline conditions. The rate of hydrolysis is highly dependent on pH and temperature.

Table 1: Hydrolysis Half-life of Propoxur at 20-22°C

| pH | Half-life | Reference |

| 4 | > 1 year | [2] |

| 7 | 93.2 days | [2] |

| 9 | 30.1 hours | [2] |

| 10.8 | 40 minutes | [1] |

| 11.8 | 11.5 minutes | [1] |

| 12.8 | 1 minute | [1] |

As indicated in the table, propoxur is stable in acidic environments but degrades rapidly as the pH increases.

Photolysis

Photodegradation in water and on soil surfaces also contributes to the breakdown of propoxur. While some studies suggest propoxur is relatively stable to photodecomposition in solution, others indicate it can be degraded by sunlight.[1] When exposed to light on a solid surface, slight degradation has been observed.[1] The atmospheric half-life of vapor-phase propoxur due to reaction with hydroxyl radicals is estimated to be around 12 hours.

Biotic Degradation

Microbial degradation is a key process in the environmental dissipation of propoxur in both soil and water.

Soil Biodegradation

In soil, propoxur is degraded by various microorganisms. The primary degradation pathway is the hydrolysis of the carbamate ester linkage to form 2-isopropoxyphenol.[4] Further degradation can lead to the formation of CO2. The rate of biodegradation can be influenced by soil type, organic matter content, temperature, and moisture.

Table 2: Soil Biodegradation Half-life of Propoxur

| Soil Type | Half-life | Conditions | Reference |

| Silt Loam | 80 days | Aerobic | [4] |

| Sandy Loam | 210 days | Aerobic | [4] |

| Various | 6 to 8 weeks | Field experiments | [1] |

Studies have shown that prior exposure of soil to propoxur or other methylcarbamate pesticides can enhance the rate of its biodegradation.[5] Bacteria such as Arthrobacter sp. and Pseudomonas sp. have been identified as being capable of degrading propoxur.[5][6]

Aquatic Biodegradation

In aquatic environments, microbial degradation also plays a role in the breakdown of propoxur, with hydrolysis being a major initial step.[6]

Major Degradation Products

The primary degradation product of propoxur through both abiotic and biotic pathways is 2-isopropoxyphenol . Other identified metabolites include:

-

N-hydroxymethyl propoxur

-

2-hydroxyphenyl-N-methylcarbamate

-

5-hydroxy propoxur

Experimental Protocols

The following sections outline the typical experimental methodologies used to assess the environmental fate of pesticides like this compound, based on internationally recognized guidelines.

Hydrolysis Rate Determination (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance as a function of pH.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: A solution of this compound in a water-miscible solvent is added to the buffer solutions to achieve a known initial concentration. The use of a radiolabeled substance (e.g., ¹⁴C-Propoxur-d3) is preferred for accurate mass balance.

-

Incubation: The test solutions are maintained in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

-

Sampling: Aliquots are taken at appropriate time intervals.

-

Analysis: The concentration of this compound and its degradation products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a radioactivity detector.

-

Data Analysis: The degradation rate constants and half-lives are calculated for each pH value.

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic and anaerobic degradation of a test substance in soil.

Methodology:

-

Soil Selection and Preparation: Representative soil types (e.g., sandy loam, silt loam) are collected, sieved, and characterized (pH, organic carbon content, texture).

-

Test Substance Application: this compound (often ¹⁴C-labeled) is applied to the soil samples at a specified rate.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped.

-

Anaerobic: After an initial aerobic phase, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling: Soil samples are collected at various time points.

-

Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by methods like HPLC or Gas Chromatography (GC) to quantify this compound and its transformation products. The amount of non-extractable (bound) residues and mineralized ¹⁴CO₂ is also determined.

-

Data Analysis: Degradation half-lives (DT50) and the distribution of the applied radioactivity are calculated.

Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of a test substance.

Methodology:

-

Soil and Test Solution Preparation: Several soil types with varying characteristics are used. A stock solution of this compound in a calcium chloride solution (to mimic soil solution) is prepared.

-

Adsorption Phase: Known masses of soil are equilibrated with known volumes of the test solution in centrifuge tubes. The tubes are agitated for a predetermined time to reach equilibrium.

-

Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh calcium chloride solution, and the mixture is re-equilibrated to determine the amount of this compound that desorbs from the soil.

-

Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the aqueous phase at equilibrium. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Visualizations

Propoxur Degradation Pathway

Caption: Simplified degradation pathway of this compound in the environment.

Experimental Workflow for Environmental Fate Studies

Caption: General experimental workflow for assessing the environmental fate of a chemical.

References

Propoxur-d3 solubility in different solvents

An In-Depth Technical Guide to the Solubility of Propoxur-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound is the deuterated form of Propoxur, a carbamate insecticide that functions as an acetylcholinesterase (AChE) inhibitor.[1] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Propoxur in research and analytical studies, particularly those employing GC- or LC-MS.[2]

Understanding the solubility of this compound is fundamental for a wide range of applications, including the preparation of stock solutions, calibration standards, and formulations for toxicological and environmental studies. While specific quantitative solubility data for this compound is not extensively published, the solubility is expected to be nearly identical to that of its non-deuterated counterpart, Propoxur. Deuterium substitution has a minimal effect on the physicochemical properties that govern solubility, such as polarity and molecular shape.

Propoxur Solubility Data

The following table summarizes the available quantitative solubility data for Propoxur in various common laboratory solvents. This data serves as a reliable proxy for the solubility of this compound. The information has been compiled from various chemical and pesticide databases.

| Solvent | Temperature | Solubility | Source |

| Water | 20 °C | ~0.2% (w/v) or 1800 mg/L | [3][4][5] |

| Isopropanol | 20 °C | 200,000 mg/L | [4] |

| Toluene | 20 °C | 94,000 mg/L | [4] |

| Hexane | 20 °C | 1,300 mg/L | [4] |

| Methanol | Not Specified | Soluble | [6] |

| Acetone | Not Specified | Soluble | [6] |

| Dichloromethane | Not Specified | Readily Soluble | [6] |

| Polar Organic Solvents | General | Very Soluble | [7] |

Propoxur is also noted to be soluble in most polar organic solvents and slightly soluble in cold hydrocarbons.[5][6]

Experimental Protocol for Solubility Determination

While a specific protocol for this compound was not found, a standard and widely accepted methodology for determining the solubility of a crystalline compound in a solvent is the static equilibrium method . This approach involves creating a saturated solution and measuring the concentration of the dissolved solute.

Static Equilibrium Method Protocol

-

Preparation of Supersaturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours). This duration is necessary to ensure that the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution (supernatant) is then carefully separated from the excess solid. This is typically achieved through centrifugation followed by careful decantation or by filtration using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent.

-

Concentration Analysis: A precise volume of the clear, saturated supernatant is collected and diluted with an appropriate solvent. The concentration of the solute (this compound) in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment is typically repeated multiple times to ensure reproducibility and accuracy.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of a compound using the static equilibrium method.

Caption: Workflow for solubility determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sapphire North America [sapphire-usa.com]

- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 4. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]

- 5. Propoxur | 114-26-1 [chemicalbook.com]

- 6. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

Technical Guide: Propoxur-d3 (CAS No. 1219798-56-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propoxur-d3, a deuterated analog of the carbamate insecticide Propoxur. This document consolidates key chemical data, outlines its synthesis, and details its application in analytical methodologies and biological assays.

Chemical and Physical Properties

This compound serves as an invaluable internal standard for the quantitative analysis of its non-deuterated counterpart, Propoxur, primarily in mass spectrometry-based methods. The deuterium labeling on the N-methyl group provides a distinct mass shift, facilitating accurate quantification while maintaining similar chemical and physical properties to the parent compound.

| Property | Value | Reference |

| CAS Number | 1219798-56-7 | |

| Chemical Name | 2-Isopropoxyphenyl N-(methyl-d3)carbamate | |

| Molecular Formula | C₁₁H₁₂D₃NO₃ | |

| Molecular Weight | 212.26 g/mol | |

| Isotopic Purity | ≥98% Deuterated forms (d₁-d₃) | |

| Appearance | Solid | |

| Solubility | Soluble in most polar organic solvents | [1] |

Synthesis

Reaction Scheme:

Caption: Synthesis of this compound.

General Synthetic Protocol:

-

Reaction Setup: In a suitable reaction vessel, 2-isopropoxyphenol is dissolved in an appropriate aprotic solvent.

-

Addition of Isocyanate: Methyl-d3-isocyanate is added to the solution. The reaction is typically carried out under inert atmosphere and may be catalyzed by a tertiary amine.[2]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography (LC).[2]

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Application in Analytical Methods

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Propoxur in various matrices, including environmental and biological samples.[3]

Quantification of Propoxur by LC-MS/MS

Experimental Workflow:

Caption: Workflow for Propoxur analysis using this compound.

Detailed Methodology:

1. Sample Preparation:

-

A known amount of the sample (e.g., water, soil, food homogenate) is taken.

-

A precise amount of this compound internal standard solution is added (spiked) into the sample.[3]

-

The sample is then subjected to an extraction procedure to isolate the analytes. Common techniques include Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction for food matrices or solid-phase extraction (SPE) for water samples.[4][5]

-

The resulting extract may undergo a cleanup step to remove interfering matrix components.[4]

2. LC-MS/MS Analysis:

-

Chromatography: The extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate Propoxur and this compound from other components.[6] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is typically employed.[6]

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Propoxur and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Propoxur | 210.1 | 111.0 |

| This compound | 213.1 | 114.0 |

3. Quantification:

-

The concentration of Propoxur in the original sample is calculated by comparing the peak area ratio of the analyte (Propoxur) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.

Mass Spectral Fragmentation of this compound

The fragmentation of this compound in the mass spectrometer is analogous to that of Propoxur. The primary fragmentation pathway involves the cleavage of the carbamate bond.

Caption: Proposed fragmentation of this compound.

Biological Activity and Mechanism of Action

Propoxur, and by extension this compound, acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in target organisms, primarily insects.

Signaling Pathway:

Caption: Mechanism of Acetylcholinesterase Inhibition.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of Propoxur on AChE activity can be quantified using the Ellman's assay, a colorimetric method.[8][9]

Experimental Protocol (Ellman's Assay):

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine (ATC) as the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., pH 7.4)

-

Propoxur or this compound solution of varying concentrations

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATC in deionized water.

-

Prepare serial dilutions of the Propoxur/Propoxur-d3 test compound.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add a specific volume of the AChE solution and the DTNB solution.

-

Add a volume of the Propoxur/Propoxur-d3 dilution (or buffer for control wells).

-

Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the ATC substrate solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This guide provides a comprehensive technical overview of this compound for researchers and professionals. The provided data and protocols are intended to facilitate its effective use in analytical and research applications.

References

- 1. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. broadpharm.com [broadpharm.com]

- 9. scielo.br [scielo.br]

Propoxur-d3 Analytical Standard: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Propoxur-d3 analytical standard, designed for professionals in research, scientific analysis, and drug development. This document details its chemical and physical properties, analytical methodologies, and its primary application as an internal standard in quantitative analysis.

Introduction to this compound

This compound is the deuterated form of Propoxur, a carbamate insecticide. In analytical chemistry, isotopically labeled compounds like this compound are invaluable as internal standards for quantification by mass spectrometry. The three deuterium atoms on the N-methyl group give it a molecular weight distinct from the non-labeled Propoxur, allowing for precise differentiation and quantification in complex matrices. Its use in isotope dilution mass spectrometry provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its use as an analytical standard. The properties of both this compound and its non-deuterated counterpart are summarized below for comparative purposes.

| Property | This compound | Propoxur |

| Chemical Formula | C₁₁H₁₂D₃NO₃ | C₁₁H₁₅NO₃ |

| Molecular Weight | 212.26 g/mol | 209.24 g/mol |

| Exact Mass | 212.124 | 209.105 |

| CAS Number | 1219798-56-7 | 114-26-1 |

| IUPAC Name | (2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | (2-isopropoxyphenyl) N-methylcarbamate |

| Appearance | White to tan crystalline powder | White to tan crystalline powder |

| Melting Point | Not specified, expected to be similar to Propoxur | 84-87 °C |

| Solubility | Soluble in organic solvents like acetonitrile and methanol | Slightly soluble in water (2 g/L at 20°C), soluble in most organic solvents |

| log Kow | Not specified, expected to be similar to Propoxur | 1.56 |

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of Propoxur, with the key difference being the use of a deuterated reagent. The general synthesis involves the reaction of 2-isopropoxyphenol with deuterated methyl isocyanate (CD₃NCO).

A generalized synthetic scheme is as follows:

Caption: Synthesis of this compound.

Analytical Applications and Methodology

This compound is primarily used as an internal standard in isotope dilution analysis for the quantification of Propoxur in various samples, including environmental and biological matrices. The co-elution of the analyte and the deuterated standard in chromatographic systems, combined with their distinct mass-to-charge ratios in mass spectrometry, allows for highly accurate and precise measurements.

Sample Preparation: QuEChERS Method

A common and effective method for extracting pesticides like Propoxur from complex matrices such as food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Propoxur-d3: An In-depth Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Propoxur-d3. As this compound is the deuterated analog of Propoxur, this document primarily relies on the well-established safety and toxicological profile of Propoxur. The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical and biological properties for the purposes of hazard identification and safety precautions.

Core Safety and Toxicological Data

Propoxur is a carbamate insecticide that functions as a cholinesterase inhibitor.[1] Its toxic effects are primarily due to the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[2] This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in neurotoxic effects.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Propoxur is presented below.

| Property | Value |

| Chemical Formula | C₁₁H₁₅NO₃ |

| Molar Mass | 209.245 g·mol⁻¹[1] |

| Appearance | White to tan crystalline powder with a faint, characteristic odor.[1][4] |

| Melting Point | 86 to 92 °C (187 to 197 °F)[1] |

| Solubility in Water | 0.2% at 20°C[1] |

| Vapor Pressure | 0.0000937 mmHg at 20 °C[1] |

Toxicological Data

Propoxur is classified as highly toxic via oral and inhalation routes and moderately toxic via dermal contact.[5]

| Metric | Value | Species |

| LD50 (Oral) | 230 mg/kg | Rat[6] |

| LD50 (Dermal) | >5000 mg/kg | Rat[6] |

| Human Acute Lethal Dose (Oral, estimated) | ~200 mL of a concentrated solution[7] | Human |

Exposure Limits:

| Organization | Limit |

| ACGIH TLV-TWA | 0.5 mg/m³ (inhalable fraction and vapor)[4] |

| NIOSH REL | TWA 0.5 mg/m³[1] |

| FAO/WHO ADI | 0.02 mg/kg bw[4] |

Experimental Protocols and Methodologies

While specific experimental protocols for this compound are not available, the methodologies for assessing the safety of carbamate insecticides like Propoxur are well-established.

Acute Oral Toxicity (LD50) Determination

The oral LD50 value is a standardized measure of the acute toxicity of a substance. A typical experimental protocol involves the following steps:

-

Animal Model: The study is typically conducted using a mammalian model, such as rats.

-

Dose Administration: A range of single doses of the test substance is administered orally to different groups of animals.

-

Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: The mortality data is statistically analyzed to determine the dose that is lethal to 50% of the test population (LD50).

Acetylcholinesterase Inhibition Assay

The primary mechanism of Propoxur's toxicity is through the inhibition of acetylcholinesterase. An in vitro assay to determine the inhibitory potential of a compound like Propoxur typically involves:

-

Enzyme and Substrate Preparation: A purified source of acetylcholinesterase and its substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is incubated with varying concentrations of the test compound (Propoxur).

-

Enzymatic Reaction: The substrate is added to initiate the enzymatic reaction. The product of the reaction (e.g., thiocholine) is measured over time, often using a chromogenic reagent that produces a color change.

-

Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is then determined.

Visualizing Mechanisms and Workflows

Mechanism of Action of Propoxur

Propoxur's primary mode of action is the inhibition of acetylcholinesterase (AChE).[1] Additionally, some research suggests a potential secondary mechanism involving the generation of reactive oxygen species (ROS).[8][9]

References

- 1. Propoxur - Wikipedia [en.wikipedia.org]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]

- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. sds.rentokil-initial.com [sds.rentokil-initial.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Propoxur: a novel mechanism for insecticidal action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Propoxur-d3 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of pesticide residues in environmental and biological matrices is of paramount importance for ensuring public health and environmental safety. Propoxur, a carbamate insecticide, is widely used for the control of pests in agriculture and public health. Consequently, robust and reliable analytical methods are required for its monitoring. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for pesticide residue analysis due to its high sensitivity and selectivity.

The use of an internal standard is crucial in quantitative mass spectrometry to correct for variations in sample preparation, instrument response, and matrix effects. An ideal internal standard should have physicochemical properties similar to the analyte of interest but be distinguishable by the mass spectrometer. Isotopically labeled standards, such as Propoxur-d3, are considered the most effective internal standards as they co-elute with the unlabeled analyte and exhibit similar ionization and fragmentation behavior, thus providing the most accurate compensation for analytical variability.[1][2][3] This application note provides detailed protocols for the use of this compound as an internal standard for the quantification of Propoxur in various matrices using LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then measured. Since the analyte and the internal standard behave almost identically during sample preparation and analysis, any losses or variations will affect both compounds equally, and the ratio will remain constant. This allows for highly accurate and precise quantification, even in complex matrices that are prone to matrix effects.[1][2]

Advantages of Using this compound as an Internal Standard

The use of this compound as an internal standard for the quantification of Propoxur offers several key advantages:

-

Compensation for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound co-elutes with Propoxur and has nearly identical chemical properties, it experiences the same matrix effects, allowing for accurate correction.[4][5]

-